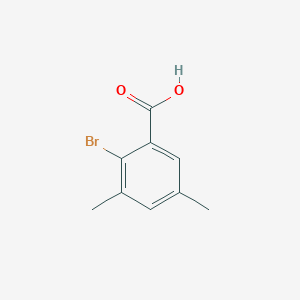

2-Bromo-3,5-dimethylbenzoic acid

Description

Contextualization within Halogenated Aromatic Carboxylic Acids

Halogenated aromatic carboxylic acids represent a crucial class of organic compounds characterized by a benzene (B151609) ring substituted with both a carboxyl group (-COOH) and one or more halogen atoms. These compounds are of great interest in various scientific fields, including medicinal chemistry, materials science, and agrochemicals, owing to the profound influence of halogen substitution on the physicochemical and biological properties of the parent molecule.

The introduction of a halogen atom, such as bromine, can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. In the context of materials science, halogen bonding, a non-covalent interaction involving a halogen atom, can be exploited to control the self-assembly of molecules into well-defined supramolecular structures. researchgate.net Benzoic acid derivatives, in particular, serve as fundamental building blocks for creating linear and zigzag molecular rows through on-surface C-C coupling reactions, with the type of halogen influencing the reaction conditions. researchgate.net

2-Bromo-3,5-dimethylbenzoic acid is a prime example of this class, possessing a specific substitution pattern that dictates its reactivity and potential applications. The presence of the bromine atom at the ortho position to the carboxylic acid, along with the two methyl groups, creates a sterically hindered and electronically distinct environment, which can be harnessed for selective chemical transformations.

Significance as a Versatile Synthetic Intermediate and Molecular Building Block

The true value of this compound lies in its role as a versatile synthetic intermediate and a molecular building block. google.com Its bifunctional nature, with a reactive carboxylic acid and a carbon-bromine bond amenable to various coupling reactions, allows for its incorporation into a wide array of more complex molecular architectures.

One notable application of this compound is in palladium-catalyzed reactions. For instance, it has been utilized in the synthesis of N-cyclopropyl benzamides, which are subsequently used in palladium-catalyzed ring-opening reactions. lookchem.comnih.gov This highlights its utility in constructing intricate molecular frameworks that are of interest in medicinal chemistry. The carboxylic acid moiety can be readily converted into other functional groups, such as amides, esters, and acid chlorides, providing multiple avenues for further chemical modification.

The bromine atom on the aromatic ring serves as a handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These powerful synthetic methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecules from simpler precursors. The strategic placement of the methyl groups can also influence the regioselectivity of these reactions and modulate the properties of the final products.

The commercial availability of this compound as a building block from various chemical suppliers underscores its importance and accessibility to the research community. bldpharm.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 7697-33-8 |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol |

| Appearance | Solid |

Overview of Current Research Trajectories and Unexplored Domains

Current research involving halogenated benzoic acid derivatives is vibrant and multifaceted. In medicinal chemistry, there is a continuous effort to synthesize novel benzoic acid derivatives as potential therapeutic agents. For example, new series of benzoic acid derivatives are being designed and synthesized to act as inhibitors for enzymes like acetylcholinesterase and carbonic anhydrases, which are implicated in diseases such as Alzheimer's. nih.gov While direct studies on the biological activity of this compound are not widely published, its role as a precursor in the synthesis of medicinally relevant scaffolds suggests its indirect contribution to this field.

In the realm of materials science, the focus is on utilizing halogenated building blocks to construct novel functional materials. The principles of crystal engineering and supramolecular chemistry are being applied to design materials with specific optical, electronic, or porous properties, where halogen bonding plays a key role. researchgate.net

Looking ahead, several unexplored domains present exciting opportunities for the application of this compound. Its unique substitution pattern could be exploited in the synthesis of novel ligands for catalysis, where the steric and electronic properties of the ligand can fine-tune the activity and selectivity of a metal catalyst. Furthermore, its potential as a monomer for the synthesis of novel polymers with tailored properties remains largely untapped. The development of new synthetic methodologies that can selectively functionalize the other positions on the aromatic ring of this compound would further expand its utility as a versatile building block. As the demand for complex and functionally diverse molecules continues to grow, the importance of specialized building blocks like this compound in driving innovation in chemical synthesis is set to increase.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,5-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNWKPSTJOTTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)O)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001301188 | |

| Record name | 2-Bromo-3,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001301188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7697-33-8 | |

| Record name | 2-Bromo-3,5-dimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7697-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001301188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 3,5 Dimethylbenzoic Acid and Its Derivatives

Strategic Direct Synthesis of 2-Bromo-3,5-dimethylbenzoic Acid

Direct synthesis approaches offer an efficient route to this compound by introducing the bromine atom onto the aromatic ring of a dimethylbenzoic acid precursor in a single step.

Electrophilic Aromatic Bromination of Dimethylbenzoic Acid Analogues

Electrophilic aromatic substitution is a fundamental reaction for the synthesis of aryl bromides. nih.gov In the case of 3,5-dimethylbenzoic acid, the directing effects of the carboxyl and methyl groups play a crucial role in determining the position of bromination. The carboxyl group is a meta-directing deactivator, while the methyl groups are ortho, para-directing activators. This interplay of electronic effects can lead to a mixture of products, making regioselective bromination a key challenge.

To achieve high selectivity for the desired this compound, various brominating agents and catalysts have been investigated. A common method involves the use of bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). openstax.org The catalyst polarizes the Br-Br bond, generating a more potent electrophile that can attack the electron-rich aromatic ring. openstax.org The reaction is typically carried out in an inert solvent to control the reaction temperature and facilitate product isolation.

N-Bromosuccinimide (NBS) is another widely used brominating agent that offers advantages in terms of handling and selectivity. nih.gov Reactions with NBS can be performed under milder conditions, often in the presence of a proton source like sulfuric acid, to generate the active brominating species. The choice of solvent and reaction temperature is critical to minimize the formation of isomeric byproducts.

| Starting Material | Brominating Agent/Catalyst | Key Features | Reported Yield (%) | Purity (%) |

| 3,5-Dimethylbenzoic acid | Br₂ / FeBr₃ | Classic electrophilic bromination | Varies | Varies |

| 3,5-Dimethylbenzoic acid | NBS / H₂SO₄ | Milder conditions, improved selectivity | High | High |

| 2,3-Dimethylbenzoic acid | 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione / H₂SO₄ | Industrial route for an isomer, high yield | 88 | High |

Directed Ortho Metalation and Subsequent Bromination Pathways

Directed ortho metalation (DoM) provides a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.org This method relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with an electrophile, such as a bromine source, to introduce the bromine atom with high precision.

For the synthesis of this compound, the carboxylic acid group itself can act as a DMG. organic-chemistry.org Treatment of 3,5-dimethylbenzoic acid with a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can lead to ortho-lithiation. organic-chemistry.org Subsequent quenching with a brominating agent, such as 1,2-dibromoethane (B42909) or hexabromoethane, would yield the desired product. The bromine atom itself can also serve as a directing group in certain contexts, influencing the regioselectivity of metalation on substituted bromobenzenes. nih.gov

Functional Group Interconversion and Derivatization Approaches

An alternative to direct bromination is the synthesis of this compound through the manipulation of functional groups on pre-existing substituted benzene (B151609) rings.

From Related Benzoic Acid Precursors and Analogues

One approach involves starting with a precursor that already contains some of the desired substituents. For instance, a synthetic route could begin with an amino-substituted benzoic acid. The amino group can be converted to a diazonium salt, which can then be subjected to a Sandmeyer-type reaction to introduce the bromine atom. For example, 2-amino-3,5-dimethylbenzoic acid could potentially be a precursor.

Another strategy involves the oxidation of a methyl group on a brominated xylene derivative. For example, the oxidation of 2-bromo-1,3,5-trimethylbenzene (2-bromomesitylene) would yield this compound. Various oxidizing agents can be employed for this transformation, such as potassium permanganate (B83412) or chromic acid.

| Precursor | Reaction Sequence | Key Intermediates |

| 2-Amino-3,5-dimethylbenzoic acid | Diazotization followed by Sandmeyer reaction | Diazonium salt |

| 2-Bromo-1,3,5-trimethylbenzene | Oxidation of a methyl group | - |

| Mesitylene (B46885) | Friedel-Crafts acylation, followed by bromination and haloform reaction | Acyl mesitylene, bromo acyl mesitylene |

Regioselective Synthesis of Isomeric Bromo-dimethylbenzoic Acids

The synthesis of specific isomers of bromo-dimethylbenzoic acids often requires careful selection of starting materials and reaction conditions to control regioselectivity. For example, the synthesis of 5-bromo-2,3-dimethylbenzoic acid has been achieved through the direct bromination of 2,3-dimethylbenzoic acid. The use of N-bromosuccinimide in aqueous sulfuric acid has been reported to provide good regioselectivity in this case.

The synthesis of other isomers, such as 4-bromo-2,6-dimethylbenzoic acid, can be achieved from precursors like 5-bromo-2-iodo-m-xylene (B1273149) through a halogen-metal exchange followed by carboxylation. chemicalbook.com The ability to selectively synthesize different isomers is crucial for structure-activity relationship studies in medicinal chemistry and for accessing a diverse range of chemical entities.

Sustainable and Catalytic Synthetic Innovations

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. This includes the use of greener solvents, catalyst-free reactions, and alternative energy sources.

Solvent-free reactions, for instance, can reduce waste and simplify purification processes. ijisrt.com The use of sonication has been explored as a green chemistry approach to promote chemical reactions, potentially offering shorter reaction times and milder conditions. ijisrt.com

Catalytic methods are also at the forefront of sustainable synthesis. The development of highly active and selective catalysts can minimize the use of stoichiometric reagents and reduce waste generation. For example, the air-catalytic oxidation of mesitylene to 3,5-dimethylbenzoic acid using a cobalt catalyst has been investigated as a more sustainable alternative to traditional oxidation methods. google.comgoogle.com While not directly producing the bromo-derivative, this approach highlights the trend towards catalytic routes for the synthesis of the benzoic acid core structure.

Future research in this area will likely focus on the development of novel catalytic systems for the direct, regioselective bromination of 3,5-dimethylbenzoic acid under mild and environmentally benign conditions. This could involve the use of heterogeneous catalysts that can be easily recovered and reused, or the application of flow chemistry techniques for improved efficiency and safety.

Transition Metal-Catalyzed C-Br Bond Formation

Palladium-catalyzed reactions, in particular, have demonstrated efficacy in the meta-C–H bromination of benzoic acid derivatives. nih.govrsc.orgresearchgate.net These methods often employ a directing group, which coordinates to the metal center and positions it in proximity to a specific C-H bond. While benzoic acids themselves can act as directing groups, this typically favors ortho-functionalization. nih.govresearchgate.net To achieve bromination at other positions, such as the desired 2-position of 3,5-dimethylbenzoic acid (which is meta to the carboxyl group's directing influence in this context), more sophisticated strategies involving specialized ligands or templates are required. nih.govresearchgate.net

For instance, a Pd(II)-catalyzed approach using N-protected amino acid ligands can facilitate the meta-C–H bromination of certain aniline (B41778) and benzoic acid derivatives. researchgate.netrsc.org In a plausible catalytic cycle, the palladium(II) catalyst, coordinated with a ligand, undergoes chelation-assisted C-H activation to form a palladacycle intermediate. This intermediate then reacts with a bromine source, such as N-bromophthalimide (NBP), leading to oxidative addition to form a Pd(IV) species. Subsequent reductive elimination yields the brominated product and regenerates the Pd(II) catalyst. nih.gov The use of specific acid additives has been shown to be crucial for the success of these reactions. nih.govresearchgate.netrsc.org

Ruthenium catalysts have also been developed for the meta-selective C-H bromination of arenes that contain suitable directing groups, such as pyridyl or pyrazolyl moieties. nih.gov Preliminary mechanistic studies suggest these transformations may proceed through a radical-mediated pathway when N-bromosuccinimide (NBS) is used as the bromine source. nih.gov These catalytic systems open new avenues for functionalizing aromatic rings in locations that are not easily accessible through classical electrophilic substitution. nih.govacs.org

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into synthetic design aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acsgcipr.orgbridgew.edu For the synthesis of this compound, several greener strategies can be implemented as alternatives to traditional bromination methods, which often use stoichiometric amounts of hazardous elemental bromine and chlorinated solvents. acsgcipr.orgresearchgate.net

Oxidative Bromination: A key green strategy is oxidative bromination, which uses a catalytic amount of an oxidant to generate an electrophilic bromine species in situ from a stable bromide salt (e.g., NaBr, KBr, or HBr). researchgate.netrsc.orgresearchgate.net This approach significantly improves atom economy compared to using molecular bromine. researchgate.net Environmentally benign oxidants such as hydrogen peroxide (H₂O₂) or molecular oxygen (air) are highly preferred, as their primary byproduct is water. researchgate.net Fenton chemistry, utilizing Fe(II) and H₂O₂, can also be employed to generate reactive brominating species under neutral conditions, avoiding the need for strong acids. acs.org

Safer Reagents and Reaction Media: Replacing liquid bromine with solid, stable, and less hazardous brominating agents like N-bromosuccinimide (NBS) is a common green practice. nih.gov Furthermore, the development of protocols that use safer solvents, such as water or ionic liquids, is a central goal. digitellinc.comrsc.org Ionic liquids are particularly noteworthy as they can act as both the solvent and catalyst, and their low volatility and potential for recyclability can significantly reduce solvent emissions and waste. rsc.orgscielo.org.zaresearchgate.net For instance, a mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium provides an effective and non-hazardous system for various brominations. rsc.org

Energy Efficiency and Alternative Methods: Photochemical methods, which use light to initiate reactions, offer a path to greater energy efficiency and can often be performed at ambient temperatures. researchoutreach.org Photochemically induced benzylic bromination using in situ generated bromine has been shown to be highly efficient, especially in continuous flow reactors, which can improve safety and throughput. rsc.orgacs.org Electrochemical synthesis is another powerful green alternative, where bromide salts are oxidized at an anode to generate the brominating agent, thereby avoiding the direct handling of bromine and often achieving high Faradaic efficiencies. nih.gov

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Bromo 3,5 Dimethylbenzoic Acid

Transformations Involving the Carboxyl Moiety

The carboxylic acid group is a primary site for a variety of chemical modifications, including esterification, amidation, anhydride (B1165640) formation, decarboxylation, and reduction.

Esterification, Amidation, and Anhydride Formation Reactions

The carboxyl group of 2-bromo-3,5-dimethylbenzoic acid can be readily converted into its corresponding esters, amides, and anhydrides through standard synthetic protocols.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, yields the corresponding ester. This Fischer esterification is a reversible process, and the equilibrium is typically driven towards the product by using an excess of the alcohol or by removing water as it is formed. For example, the esterification of a similar compound, 2-bromo-3-methylbenzoic acid, can be achieved through such methods.

Amidation: Amides can be synthesized from this compound by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, and then reacting it with an amine. The acyl chloride, 2-bromo-3,5-dimethylbenzoyl chloride, can be prepared by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction with a primary or secondary amine affords the corresponding N-substituted or N,N-disubstituted 2-bromo-3,5-dimethylbenzamide. Direct condensation of the carboxylic acid with an amine using a coupling agent is also a viable method. A patent describes the synthesis of 2-amino-5-bromo-N,3-dimethylbenzamide from 2-amino-5-bromo-3-methylbenzoic acid esters and methylamine (B109427) google.com.

Anhydride Formation: Symmetrical anhydrides can be formed by the dehydration of two molecules of this compound, typically by heating with a dehydrating agent. Mixed anhydrides can also be prepared by reacting the carboxylate salt with an acyl halide. For instance, the synthesis of 2,3-dibromo-succinic anhydride has been achieved through the addition reaction of maleic anhydride and bromine researchgate.net.

Table 1: Representative Transformations of the Carboxyl Moiety in Structurally Similar Benzoic Acids

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| 2-Methylbenzoic acid | Br₂, H₂SO₄ | 5-Bromo-2-methylbenzoic acid | Bromination | chemicalbook.com |

| 2-Amino-5-bromo-3-methylbenzoic acid ester | Methylamine, Sodium methoxide | 2-Amino-5-cyano-N,3-dimethylbenzamide | Amidation | google.com |

| Maleic anhydride | Br₂, Ethyl acetate | 2,3-Dibromo-succinic anhydride | Addition/Anhydride formation | researchgate.net |

| 2-Bromo-4-nitrotoluene | KCN, H₂O, 2-ethoxyethanol; then HCl | 2-Bromo-3-methylbenzoic acid | Nitrile hydrolysis | orgsyn.org |

Decarboxylation Studies and Carbon Dioxide Release

Reduction to Alcohols and Aldehydes

The carboxyl group of this compound can be reduced to the corresponding primary alcohol, (2-bromo-3,5-dimethylphenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). The reaction proceeds via the initial formation of a lithium aluminate salt, which is then hydrolyzed to yield the alcohol.

The reduction to the aldehyde, 2-bromo-3,5-dimethylbenzaldehyde, is more delicate as aldehydes are themselves susceptible to further reduction. This transformation typically requires the use of less reactive reducing agents or the conversion of the carboxylic acid to a derivative that can be partially reduced. For example, the Rosenmund reduction of the corresponding acyl chloride (2-bromo-3,5-dimethylbenzoyl chloride) using a poisoned palladium catalyst (e.g., Pd/BaSO₄) and hydrogen gas would be a viable route.

Reactions at the Aromatic Bromine Substituent

The bromine atom on the aromatic ring is a key handle for introducing further molecular complexity, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The general mechanism for these reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination wikipedia.orgwikipedia.orglibretexts.org.

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound (or its ester derivative) to form a Pd(II) intermediate.

Transmetalation: A nucleophilic coupling partner, such as an organoboron compound (in Suzuki coupling) or an organozinc compound (in Negishi coupling), transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Suzuki Coupling: This reaction involves the coupling of the bromo-acid with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base libretexts.orgnih.gov. The reaction is highly versatile and tolerates a wide range of functional groups.

Sonogashira Coupling: The Sonogashira reaction couples the bromo-acid with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine wikipedia.orgnih.govlibretexts.org. This reaction is a reliable method for the synthesis of arylalkynes.

Heck Reaction: In the Heck reaction, the bromo-acid is coupled with an alkene in the presence of a palladium catalyst and a base wikipedia.orgorganic-chemistry.orgnih.gov. This reaction is particularly useful for the synthesis of substituted alkenes.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner with the bromo-acid, catalyzed by a palladium or nickel complex researchgate.net.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on Structurally Similar Bromoarenes

| Bromoarene | Coupling Partner | Reaction Type | Catalyst System | Product | Reference |

| Unprotected ortho-bromoanilines | Various boronic esters | Suzuki | CataXCium A Pd G3 | Ortho-substituted anilines | nih.gov |

| Aryl bromides | 2-Methyl-3-butyn-2-ol | Sonogashira | Pd(OAc)₂/P(p-tol)₃ | 4-Aryl-2-methyl-3-butyn-2-ols | nih.gov |

| Aryl bromides | Alkenes | Heck | Pd(OAc)₂/Base | Substituted alkenes | organic-chemistry.org |

| Bromoarenes | Dimethylzinc | Negishi | Pd(dppe)Cl₂ or Pd(dppf)Cl₂ | Methylarenes | researchgate.net |

Nucleophilic Aromatic Substitution Reactions

While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, these reactions can occur under specific conditions, particularly when the aromatic ring is activated by electron-withdrawing groups or when very strong nucleophiles are used. The mechanism typically proceeds through an addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex libretexts.org. In the case of this compound, the presence of the electron-donating methyl groups makes nucleophilic aromatic substitution challenging under standard conditions. However, reactions with very strong nucleophiles, such as sodium amide (NaNH₂) or organolithium reagents, could potentially lead to substitution via a benzyne (B1209423) intermediate. Specific examples of nucleophilic aromatic substitution on this compound itself are not widely reported, but reactions on other bromoarenes with various nucleophiles are well-documented pharm.or.jpresearchgate.netmdpi.com.

Reactivity of the Aromatic Methyl Groups

The two methyl groups on the aromatic ring are at benzylic positions, which imparts them with special reactivity. The stability of benzylic radicals, cations, and anions, due to resonance delocalization with the aromatic π-system, allows for selective reactions at these sites. libretexts.orgchemistry.coach

Benzylic Halogenation: The methyl groups of this compound can be selectively halogenated, most commonly brominated, using N-bromosuccinimide (NBS) in the presence of a radical initiator such as light (hν) or peroxide (ROOR). libretexts.orgyoutube.com This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism. nih.gov The stability of the intermediate benzylic radical ensures that the halogenation occurs at the methyl group rather than on the aromatic ring. libretexts.org Depending on the stoichiometry of NBS used, it is possible to achieve mono- or di-bromination on one or both methyl groups, leading to products like 2-bromo-3-(bromomethyl)-5-methylbenzoic acid or 2-bromo-3,5-bis(bromomethyl)benzoic acid.

Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize alkyl groups at the benzylic position to carboxylic acids. youtube.comyoutube.com A crucial requirement for this reaction is the presence of at least one benzylic hydrogen. youtube.com Therefore, the methyl groups of this compound can be oxidized. Treating the compound with hot, alkaline KMnO₄ followed by an acidic workup would convert both methyl groups into carboxylic acid groups, yielding 2-bromo-benzene-1,3,5-tricarboxylic acid. It is also possible to achieve selective oxidation under carefully controlled conditions, although this can be challenging.

| Reaction Type | Reagents | Product Functional Group | Mechanistic Intermediate |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/peroxide | Bromomethyl (-CH₂Br) | Benzylic Radical |

| Benzylic Oxidation | KMnO₄ or H₂CrO₄, heat | Carboxylic Acid (-COOH) | Benzylic Radical |

The methyl groups themselves are generally unreactive in condensation and cyclization reactions. However, once functionalized via halogenation or oxidation, they become versatile handles for such transformations.

Condensation Reactions: Condensation reactions involve the joining of two molecules with the elimination of a small molecule, typically water. libretexts.org For example, if one of the methyl groups is oxidized to an aldehyde (a possible but less common outcome of benzylic oxidation), it could participate in aldol-type condensation reactions. More commonly, the carboxylic acid groups (the original one and any formed by oxidation) can undergo esterification, a type of condensation reaction with an alcohol in the presence of an acid catalyst. libretexts.org If both methyl groups are oxidized to form 2-bromo-benzene-1,3,5-tricarboxylic acid, intramolecular condensation (dehydration) between two adjacent carboxyl groups upon heating could potentially form a cyclic anhydride.

Cyclization Reactions: Intramolecular reactions can lead to the formation of new rings. For instance, after converting a methyl group to a bromomethyl group (-CH₂Br), this benzylic halide can undergo intramolecular nucleophilic substitution. If the ortho-bromo substituent were converted to a nucleophilic group (e.g., a hydroxyl or amino group via a separate synthetic sequence), the benzylic halide could react with it to form a new heterocyclic ring fused to the benzene (B151609) ring. Another possibility involves the intramolecular Friedel-Crafts reaction; if a methyl group is converted into a side chain containing an acyl chloride or a similar electrophilic group, it could cyclize onto the aromatic ring, though the substitution pattern might not favor this. beilstein-journals.org

Multifunctional Reactivity and Tandem Reaction Sequences

The presence of multiple reactive sites on this compound allows for the design of tandem or sequential reaction sequences to build complex molecular architectures. The different reactivities can be exploited in a controlled manner, often requiring the use of protecting groups. leah4sci.com

A hypothetical tandem sequence could involve:

Benzylic Bromination: Selective mono-bromination of one methyl group using one equivalent of NBS.

Protection: Conversion of the carboxylic acid to a methyl ester to prevent interference in subsequent steps.

Organometallic Formation: Formation of a Grignard reagent at the aryl bromide position.

Nucleophilic Addition: Reaction of the Grignard reagent with an electrophile, for example, an aldehyde, to form a new carbon-carbon bond and a secondary alcohol.

Cyclization/Substitution: The benzylic bromide from step 1 could then be used as an electrophilic site. For instance, it could be displaced by a nucleophile. Alternatively, under different conditions, an intramolecular reaction could be triggered.

Deprotection: Hydrolysis of the methyl ester to reveal the carboxylic acid, and protonation of any alkoxides formed.

This step-wise functionalization highlights the synthetic utility of this compound as a building block, where each functional group can be addressed in a planned sequence to achieve a desired molecular target.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 3,5 Dimethylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for determining the carbon-hydrogen framework of 2-Bromo-3,5-dimethylbenzoic acid. Through-bond and through-space correlations allow for the precise assignment of each proton and carbon atom within the molecule.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the carboxylic acid proton, the aromatic protons, and the methyl group protons. The acidic proton of the carboxyl group (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, generally above 10 ppm, due to its acidic nature and participation in hydrogen bonding.

The aromatic region displays two singlets, corresponding to the protons at the C4 and C6 positions of the benzene (B151609) ring. The two methyl groups at positions C3 and C5, while chemically distinct due to the ortho-bromo substituent, often exhibit very similar chemical environments, resulting in sharp singlets in the aliphatic region of the spectrum.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field (highest ppm value). The aromatic carbons show distinct signals, with their chemical shifts influenced by the attached substituents (bromo, carboxyl, and methyl groups). The carbons directly bonded to the electronegative bromine and the carboxyl group (C2 and C1, respectively) are readily identified. The two methyl carbons appear at high field (lowest ppm values).

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃) Note: Exact chemical shifts (δ) can vary slightly based on solvent and concentration.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| -COOH | ~11.0-12.0 (broad s) | ~171-172 | Carboxylic Acid |

| C1 | - | ~132-133 | Aromatic (ipso-carboxyl) |

| C2 | - | ~122-123 | Aromatic (ipso-bromo) |

| C3 | - | ~142-143 | Aromatic (ipso-methyl) |

| C4 | ~7.6-7.7 (s) | ~133-134 | Aromatic CH |

| C5 | - | ~138-139 | Aromatic (ipso-methyl) |

| C6 | ~7.8-7.9 (s) | ~130-131 | Aromatic CH |

| 3-CH₃ | ~2.4 (s) | ~23-24 | Methyl Group |

| 5-CH₃ | ~2.3 (s) | ~20-21 | Methyl Group |

To confirm the assignments made from one-dimensional spectra and to establish definitive connectivity, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would show no correlations in the aromatic region, confirming that the two aromatic protons are not coupled to each other (i.e., they are isolated singlets).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signal around 7.8-7.9 ppm to the C6 carbon and the signal at 7.6-7.7 ppm to the C4 carbon. It would also connect the respective methyl proton signals to their corresponding methyl carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. A NOESY spectrum would show a correlation between the C6 proton and the protons of the methyl group at C5, confirming their spatial relationship. Similarly, a correlation would be expected between the C4 proton and the protons of both the C3 and C5 methyl groups.

Solid-state NMR (ssNMR) provides insight into the structure of this compound in its crystalline state, where molecular motion is restricted. Unlike in solution, molecules in the solid state can exist in different polymorphic forms or have multiple non-equivalent molecules in the crystallographic unit cell (Z' > 1). These subtle differences can be detected by ssNMR.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding.

The vibrational spectrum of this compound is dominated by bands arising from the carboxylic acid and the substituted benzene ring.

Carboxylic Acid Group:

O-H Stretch: A very broad and intense absorption band in the IR spectrum, typically centered in the 2500–3300 cm⁻¹ region, is characteristic of the stretching vibration of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band appears around 1680–1710 cm⁻¹ in the IR spectrum, corresponding to the carbonyl stretch. Its position indicates that it is part of a conjugated system and is involved in hydrogen bonding.

C-O Stretch and O-H Bend: Vibrations associated with the C-O single bond stretch and O-H in-plane and out-of-plane bending are found in the 1400–1440 cm⁻¹ and 920–950 cm⁻¹ regions, respectively.

Aromatic Ring and Substituents:

C-H Stretch (Aromatic): Weak to medium bands appear just above 3000 cm⁻¹.

C-H Stretch (Methyl): Bands corresponding to symmetric and asymmetric stretching of the methyl C-H bonds are located in the 2850–3000 cm⁻¹ region.

C=C Stretch (Aromatic): Several bands of variable intensity appear in the 1450–1600 cm⁻¹ region, which are characteristic of the aromatic ring skeleton.

C-Br Stretch: A band corresponding to the C-Br stretching vibration is expected in the far-infrared region, typically between 500 and 650 cm⁻¹.

The combination of these bands provides a unique "molecular fingerprint" that can be used to identify this compound.

Table 2: Key Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR) |

|---|---|---|---|

| 2500–3300 | O-H stretch | Carboxylic Acid (dimer) | Strong, Broad |

| ~3050 | C-H stretch | Aromatic Ring | Medium-Weak |

| 2850–3000 | C-H stretch | Methyl Groups (-CH₃) | Medium |

| 1680–1710 | C=O stretch | Carboxylic Acid (dimer) | Strong |

| 1550–1600 | C=C stretch | Aromatic Ring | Medium-Variable |

| 1400–1440 | C-O stretch / O-H bend | Carboxylic Acid | Medium |

| ~920 | O-H out-of-plane bend | Carboxylic Acid (dimer) | Medium, Broad |

| 500–650 | C-Br stretch | Bromo-substituent | Medium-Strong |

In the solid state, benzoic acids, including this compound, typically form centrosymmetric dimers through strong intermolecular hydrogen bonds between their carboxyl groups. This dimerization is clearly evident in the vibrational spectra.

The most telling feature is the extremely broad and intense O-H stretching band observed in the IR spectrum (2500–3300 cm⁻¹). In a non-hydrogen-bonded (monomeric) state, which might be observed in a very dilute solution in a non-polar solvent or in the gas phase, the O-H stretch would appear as a much sharper band at a higher frequency (~3500-3550 cm⁻¹). The significant broadening and red-shifting of this band is a direct consequence of the strong hydrogen bonding, which weakens the O-H bond.

Furthermore, the position of the C=O stretching vibration is also affected. The carbonyl frequency in the hydrogen-bonded dimer (~1680–1710 cm⁻¹) is lower than what would be expected for a monomeric carboxylic acid (~1760 cm⁻¹). This shift is due to the withdrawal of electron density from the carbonyl bond as its oxygen atom acts as a hydrogen bond acceptor. The presence of a prominent, broad O-H out-of-plane bending mode near 920 cm⁻¹ is also a classic indicator of a cyclic, dimeric structure for a carboxylic acid. Analysis of these spectral features confirms the presence and strength of the hydrogen bonding network that defines the supramolecular structure of this compound in the condensed phase.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of molecules. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint of the compound.

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with a high degree of precision, typically to four or more decimal places. This accuracy allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other molecules that may have the same nominal mass. For this compound (C₉H₉BrO₂), the predicted monoisotopic mass is 227.97859 Da. uni.lu This value is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, and ¹⁶O). Experimental HRMS analysis would be expected to yield a mass value that corresponds closely to this prediction, thereby confirming the elemental composition.

Table 1: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 228.98587 |

| [M+Na]⁺ | 250.96781 |

| [M-H]⁻ | 226.97131 |

| [M]⁺ | 227.97804 |

Data sourced from PubChem predictions. uni.lu

In mass spectrometry, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides valuable information about the molecule's structure. For aromatic carboxylic acids like benzoic acid, characteristic fragmentation pathways include the loss of a hydroxyl radical (•OH) or the loss of the entire carboxyl group (•COOH). libretexts.orgdocbrown.infowhitman.edu

For this compound, the following fragmentation pathways are plausible:

Loss of a hydroxyl group (M-17): The molecular ion ([C₉H₉BrO₂]⁺) could lose a hydroxyl radical to form a stable acylium ion ([C₉H₈BrO]⁺). docbrown.info

Loss of a carboxyl group (M-45): The molecular ion could undergo cleavage of the C-C bond between the aromatic ring and the carboxyl group, resulting in the loss of a COOH radical and the formation of a bromodimethylphenyl cation ([C₈H₈Br]⁺). docbrown.info

Loss of bromine (M-79/81): Cleavage of the C-Br bond can also occur, leading to a fragment corresponding to the dimethylbenzoic acid cation. libretexts.org

The analysis of these and other potential fragments helps to piece together the structural puzzle of the original molecule.

A definitive feature in the mass spectrum of a bromine-containing compound is its distinctive isotopic signature. ucalgary.ca Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in an almost 1:1 ratio (approximately 50.5% and 49.5%, respectively). chemguide.co.uk

This natural abundance results in any bromine-containing fragment, including the molecular ion, appearing as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). This pair of peaks is referred to as the M and M+2 peaks. libretexts.orglibretexts.org The observation of this characteristic 1:1 doublet in the mass spectrum of this compound provides unequivocal evidence for the presence of a single bromine atom in the molecule. libretexts.orgchemguide.co.uk

X-ray Crystallography and Solid-State Structure Analysis

While mass spectrometry reveals the connectivity of atoms, X-ray crystallography provides the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound is not publicly available, its solid-state architecture can be predicted based on the well-established structural chemistry of benzoic acid and its derivatives.

The molecule is expected to have a largely planar benzene ring as its core. The carboxylic acid group and the two methyl groups are attached to this ring. The C-C bonds within the aromatic ring would exhibit lengths intermediate between single and double bonds, characteristic of aromatic systems. The geometry around the carboxylic acid group would be trigonal planar. Due to potential steric hindrance between the ortho-bromo and one of the methyl groups, a slight twisting of the carboxylic acid group out of the plane of the benzene ring might occur.

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent intermolecular interactions.

Hydrogen Bonding: The most significant intermolecular interaction in the crystal structure of most benzoic acid derivatives is the formation of hydrogen bonds. mdpi.comnih.gov It is highly probable that this compound molecules would form centrosymmetric dimers in the solid state, where the carboxylic acid groups of two molecules are linked by a pair of O-H•••O hydrogen bonds. researchgate.net This is a very robust and common structural motif for carboxylic acids. ucl.ac.uk

Halogen Bonding: The bromine atom in the molecule can act as a halogen bond donor. nih.gov This is a directional interaction where the electropositive region on the bromine atom (the σ-hole) is attracted to an electron-rich region of a neighboring molecule, such as the oxygen atom of a carboxyl group. acs.orgpnas.org These halogen bonds can play a significant role in directing the crystal packing.

Polymorphism and Co-crystallization Studies

The ability of a chemical compound to exist in more than one crystalline form, a phenomenon known as polymorphism, is of significant interest in the fields of materials science and pharmaceuticals. These different crystalline arrangements, or polymorphs, can exhibit distinct physicochemical properties, including solubility, melting point, and stability. While specific studies on the polymorphic behavior of this compound are not extensively documented in the reviewed literature, the general behavior of substituted benzoic acids suggests that it may also exhibit polymorphism.

Research on various benzoic acid derivatives has shown a strong tendency for these molecules to form hydrogen-bonded dimers via their carboxylic acid groups. ucl.ac.ukacs.org These dimer motifs are a common feature in the crystal structures of this class of compounds. The substituents on the benzene ring can then influence how these dimer units pack in the solid state, potentially leading to different crystalline arrangements. For instance, studies on compounds like 2-chloro-4-nitrobenzoic acid and 3-hydroxybenzoic acid have revealed the existence of multiple polymorphs, with variations in their crystal packing often influenced by the solvent used for crystallization. ucl.ac.ukacs.org The interplay of hydrogen bonding, π-π stacking, and other weak intermolecular interactions, guided by the steric and electronic effects of the substituents, dictates the resulting crystal structure. ucl.ac.uk

In a similar vein, co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in the same crystal lattice, is a widely used strategy to modify the physical properties of solid-state materials. The co-crystallization of benzoic acids with various co-formers, particularly nitrogen-containing heterocyclic compounds, has been extensively explored. These co-crystals are typically held together by robust hydrogen bonds between the carboxylic acid group of the benzoic acid and a basic nitrogen atom of the co-former.

Computational Chemistry and Theoretical Investigations of 2 Bromo 3,5 Dimethylbenzoic Acid

Electronic Structure and Quantum Chemical Properties

The electronic characteristics of 2-Bromo-3,5-dimethylbenzoic acid are fundamental to understanding its reactivity and intermolecular interactions. Quantum chemical calculations can provide a detailed picture of its electron distribution and orbital energies.

Density Functional Theory (DFT) Calculations for Ground State Geometries

To determine the most stable three-dimensional arrangement of atoms in this compound, geometry optimization is performed using Density Functional Theory (DFT). A common and effective method for such calculations involves the B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p). banglajol.info This level of theory has been shown to provide accurate geometries for a range of organic molecules, including substituted benzoic acids. banglajol.infomdpi.com The optimization process systematically alters the molecular geometry to find the lowest energy conformation, which corresponds to the ground state structure.

Illustrative Optimized Geometrical Parameters:

Below is a hypothetical table of selected bond lengths and angles for the optimized geometry of this compound, as would be obtained from a DFT calculation.

| Parameter | Value |

| C-Br Bond Length | 1.90 Å |

| C=O Bond Length | 1.22 Å |

| O-H Bond Length | 0.97 Å |

| C-C-Br Bond Angle | 119.5° |

| O=C-O Bond Angle | 122.0° |

| C-O-H Bond Angle | 108.5° |

Note: The data in this table is illustrative and represents typical values for similar chemical structures as determined by DFT calculations.

Molecular Orbital Analysis (HOMO-LUMO Gaps, Fukui Functions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.net A larger gap suggests higher stability and lower reactivity. researchgate.net

Fukui functions are another important descriptor derived from DFT that helps in identifying the most reactive sites within a molecule for nucleophilic and electrophilic attack. mdpi.comresearchgate.net These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed.

Hypothetical Frontier Orbital Energies and Related Properties:

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.2 eV |

Note: The data in this table is hypothetical and serves as an example of the type of information that would be generated from a DFT analysis.

Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. nih.govresearchgate.net It maps the electrostatic potential onto the electron density surface. Regions of negative potential, typically colored red, indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylic acid group and a region of positive potential near the acidic hydrogen.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the carboxylic acid group relative to the benzene (B151609) ring gives rise to different conformers for this compound. Understanding the energy landscape of these conformations is key to predicting its behavior.

Torsional Scans and Conformational Isomerism

The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the carboxylic acid group to the benzene ring. A torsional scan, where the dihedral angle of the C-C-C=O bond is systematically varied and the energy is calculated at each step, can map out the potential energy surface for this rotation. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which are the energy barriers between them. For many substituted benzoic acids, the planar conformation, where the carboxylic acid group is coplanar with the benzene ring, is often the most stable due to conjugation. However, bulky ortho-substituents can force the carboxylic acid group out of the plane to alleviate steric strain, a phenomenon known as the ortho effect. youtube.com

Energy Minimization and Stability Studies

From the torsional scan, the geometries of the identified conformers can be fully optimized to determine their relative energies. The conformer with the lowest energy is the most stable and will be the most populated at equilibrium. The energy differences between conformers can be used to calculate their relative populations at a given temperature using the Boltzmann distribution. For this compound, the interplay between the steric hindrance from the ortho-bromo and meta-methyl groups and the electronic stabilization of a planar structure will dictate the preferred conformation. Studies on similar ortho-substituted benzoic acids have shown that the energy barrier to rotation of the carboxyl group can be significant. researchgate.net

Illustrative Conformational Energy Profile:

| Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |

| 0° (Planar) | 0.0 |

| 30° | 1.5 |

| 60° | 3.5 |

| 90° (Perpendicular) | 5.0 (Transition State) |

| 120° | 3.5 |

| 150° | 1.5 |

| 180° (Planar) | 0.2 |

Note: This table presents a hypothetical energy profile for the rotation of the carboxylic acid group and is for illustrative purposes only.

Reaction Mechanism Prediction and Transition State Analysis

The prediction of reaction mechanisms and the analysis of transition states for molecules like this compound are cornerstones of computational chemistry, providing deep insights into their reactivity. While specific, detailed mechanistic studies for this exact compound are not extensively documented in public literature, the principles can be robustly illustrated by examining theoretical investigations on analogous substituted benzoic acids. These studies typically employ quantum chemical methods, such as Density Functional Theory (DFT), to map out potential energy surfaces and identify the lowest energy pathways for chemical transformations.

For substituted benzoic acids, several types of reactions are of primary interest for mechanistic studies, including electrophilic aromatic substitution, reactions involving the carboxylic acid group, and radical-initiated degradation pathways. patsnap.com The presence of a bromine atom and two methyl groups on the benzene ring, along with the carboxyl group, introduces a complex interplay of steric and electronic effects that dictate the molecule's reactivity. The carboxyl group is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution, while the methyl groups are electron-donating and ortho-, para-directing. patsnap.com The bromine atom is deactivating yet ortho-, para-directing. The ultimate regioselectivity of a reaction depends on the combined influence of these substituents.

Computational studies on the atmospheric degradation of benzoic acid by hydroxyl (•OH) radicals, for instance, reveal that the reaction can proceed via different pathways, including addition to the aromatic ring or hydrogen abstraction from the carboxylic acid group. nih.gov Using methods like the MPWB1K density functional, researchers can calculate the potential energy barriers for these different routes. For the addition of an •OH radical to the benzoic acid ring, calculated energy barriers are relatively low, in the range of 1.59 to 2.15 kcal/mol, indicating a facile process. nih.gov Subsequent reactions of the resulting intermediates can lead to a variety of products. nih.gov

Transition state analysis is crucial in these investigations. A transition state represents a first-order saddle point on the potential energy surface, corresponding to the maximum energy along the minimum energy reaction path. Its geometry provides a snapshot of the bond-breaking and bond-forming processes. For a hypothetical reaction on this compound, computational chemists would locate the transition state structures for various potential pathways. By calculating the vibrational frequencies of these structures, they confirm the nature of the stationary point (a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate) and compute the activation energy (the energy difference between the reactants and the transition state).

For example, in the study of benzoic acid's reaction with •OH radicals, the transition states for the abstraction of the acidic proton by a second •OH radical were found to have energy barriers of 2.91–4.50 kcal/mol. nih.gov Similar calculations for this compound would be necessary to understand its specific degradation pathways, taking into account the electronic influence of the bromo and methyl substituents.

The table below presents hypothetical, yet representative, data that would be the target of a computational study on the electrophilic nitration of this compound, illustrating how activation energies determine the most likely product.

| Reaction Pathway (Position of NO₂ Addition) | Calculated Activation Energy (kcal/mol) | Relative Reaction Rate (Predicted) |

|---|---|---|

| C4-Position | 18.5 | Minor |

| C6-Position | 15.2 | Major |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which aids in the structural elucidation and characterization of molecules. Density Functional Theory (DFT) calculations are widely used for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (Infrared and Raman) frequencies. acs.orgnih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the molecule. These calculations are sensitive to the chosen level of theory (functional) and basis set. nih.govaps.org For molecules containing heavier atoms like bromine, relativistic effects can become important and may need to be considered for high accuracy. acs.org A common approach is to use the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with a hybrid functional like B3LYP and a suitable basis set (e.g., 6-311+G(d,p)). nih.goviku.edu.tr

The calculated absolute shielding values (σ) are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), using the equation: δ = σ_ref - σ_calc. Often, a linear correlation between experimental and calculated shifts for a set of related molecules is used to improve the accuracy of the prediction. nih.gov For this compound, theoretical calculations would predict distinct chemical shifts for the two aromatic protons and the various carbon atoms, reflecting the electronic environment created by the bromo, methyl, and carboxyl substituents.

Below is an interactive table showing representative predicted ¹³C NMR chemical shifts for this compound, based on DFT calculations for similar substituted benzenes.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|

| C=O (Carboxyl) | 170.1 |

| C-COOH | 133.5 |

| C-Br | 121.8 |

| C3-CH₃ | 140.2 |

| C4 | 131.0 |

| C5-CH₃ | 138.5 |

| C6 | 129.7 |

| -CH₃ (at C3) | 21.4 |

| -CH₃ (at C5) | 20.9 |

Vibrational Frequencies: Theoretical vibrational analysis involves calculating the second derivatives of the energy with respect to the atomic coordinates. This yields a set of harmonic vibrational frequencies and their corresponding infrared (IR) and Raman intensities. researchgate.net These calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96-0.98 for B3LYP functionals) to account for anharmonicity and systematic errors in the computational method. iku.edu.tr

For this compound, a computational analysis would predict the frequencies of characteristic vibrational modes. These include the O-H stretch of the carboxylic acid (typically broad in the experimental spectrum), the C=O stretch, aromatic C-C stretching modes, C-H stretches of the methyl groups and the aromatic ring, and the C-Br stretching vibration. researchgate.net Comparing the predicted spectrum with an experimental one can confirm the molecular structure and the assignment of spectral bands. For example, studies on p-chlorobenzoic acid have shown excellent agreement between experimental FT-IR/FT-Raman spectra and frequencies calculated using DFT (B3LYP) and ab initio (HF) methods. researchgate.net Similar accuracy would be expected for its bromo-dimethyl analogue.

The following table presents a selection of predicted vibrational frequencies for key functional groups in this compound, based on data from analogous compounds. nih.govresearchgate.net

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3450 | Medium-Strong, Broad |

| Aromatic C-H Stretch | 3080 | Medium |

| Aliphatic C-H Stretch (Methyl) | 2975 | Medium-Strong |

| C=O Stretch (Carboxylic Acid) | 1715 | Very Strong |

| Aromatic C=C Stretch | 1605 | Strong |

| C-Br Stretch | 650 | Medium |

Coordination Chemistry and Organometallic Applications of 2 Bromo 3,5 Dimethylbenzoic Acid Derivatives

Design and Synthesis of Ligands from 2-Bromo-3,5-dimethylbenzoic Acid

The strategic placement of a bromine atom and two methyl groups on the aromatic ring of benzoic acid offers unique opportunities for ligand design. The bromine atom can act as a site for further functionalization through cross-coupling reactions, while the methyl groups provide steric bulk and influence the electronic properties of the molecule.

The synthesis of ligands from this compound can be envisioned through several established synthetic routes. For instance, the carboxylic acid group can be readily converted into an ester or an amide. More complex polydentate ligands can be synthesized by reacting the acid chloride derivative of this compound with appropriate amines or alcohols.

One common strategy involves the creation of bidentate or polydentate ligands, which are crucial for the formation of stable metal complexes. manchester.ac.uk For example, a bipyridyl-type ligand could potentially be synthesized from this compound, although specific examples are not prevalent in the literature. The general approach would involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to link the brominated aromatic ring to a pyridine (B92270) unit. alfa-chemistry.comyoutube.com The synthesis of a bipyridine-type ligand, 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine, and its subsequent coordination with Cu(I) and Ag(I) has been reported, showcasing a methodology that could be adapted for this compound derivatives. mdpi.com

Furthermore, the synthesis of polydentate Schiff base ligands through condensation reactions is a well-established method for creating versatile chelating agents. researchgate.net While direct synthesis from this compound is not documented, the principles of reacting an amino-functionalized derivative of this benzoic acid with an appropriate aldehyde or ketone could yield novel ligands.

Formation of Metal-Organic Complexes and Coordination Polymers

This compound, through its carboxylate group, is expected to coordinate with a variety of metal ions to form metal-organic complexes and coordination polymers. The coordination environment will be influenced by the nature of the metal ion, the solvent system, and the reaction conditions.

Carboxylate Coordination Modes

The carboxylate group of 2-bromo-3,5-dimethylbenzoate can adopt several coordination modes, including monodentate, bidentate chelating, and bidentate bridging. These varied coordination possibilities can lead to the formation of discrete molecular complexes or extended one-, two-, or three-dimensional coordination polymers. For example, studies on coordination polymers based on 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole have demonstrated how multicarboxylate ligands can form diverse network structures with transition metals like Ni(II), Mn(II), and Cd(II). nih.gov Although not a direct analogue, this illustrates the potential for complex framework construction.

Halogen-Metal Interactions

A particularly interesting aspect of using this compound as a ligand is the potential for the bromine atom to participate in secondary interactions, such as halogen bonding or direct halogen-metal interactions. acs.orgnih.gov Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.org In the context of crystal engineering, these interactions can play a crucial role in directing the self-assembly of supramolecular architectures. nih.gov

Crystal structure analyses of related brominated compounds, such as 2-bromobenzoic acid and 3,5-bis(bromomethyl)phenyl acetate, reveal the presence of intermolecular interactions involving the bromine atoms, including Br···O and Br···Br contacts. nih.govnih.gov In the crystal structure of 2-bromobenzoic acid, a close intramolecular Br···O contact is observed. nih.gov These findings suggest that the bromine atom in 2-bromo-3,5-dimethylbenzoate complexes could influence the crystal packing and potentially lead to the formation of unique solid-state structures. The transition from metal-ligand bonding to halogen bonding involving a metal as a halogen acceptor has been studied for various transition metal complexes, indicating that the bromine atom could directly interact with the metal center under certain conditions. scispace.com

Exploration of Catalytic Activity of Derived Metal Complexes

The presence of both a coordinating carboxylate group and a potentially reactive bromo substituent makes these complexes interesting candidates for bifunctional catalysis. For instance, copper complexes with redox-active ligands have been shown to be effective catalysts for oxidation reactions. beilstein-journals.orgresearchgate.net Copper and silver benzoate (B1203000) complexes have also been studied for their role in oxidative decarboxylative coupling reactions. rsc.org It is plausible that copper complexes of 2-bromo-3,5-dimethylbenzoate could exhibit catalytic activity in oxidation reactions, such as the oxidation of alcohols. beilstein-journals.org

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental in synthetic organic chemistry. youtube.comacs.org Palladium complexes are often stabilized by various ligands, and it is conceivable that a palladium complex of 2-bromo-3,5-dimethylbenzoate could be employed as a catalyst or precatalyst in such reactions. The bromo substituent on the ligand itself could potentially undergo oxidative addition to a low-valent metal center, leading to interesting catalytic cycles.

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The rigid structure and functional groups of this compound make it a promising candidate as an organic linker for the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). rsc.orgescholarship.orgnih.gov

Linker Design for Framework Synthesis

The design of the organic linker is a critical factor in determining the properties of the resulting MOF or COF, including pore size, shape, and functionality. researchgate.net The presence of the bromo and dimethyl groups on the phenyl ring of this compound introduces both steric hindrance and specific electronic properties that can be exploited in framework design.

The steric bulk of the methyl groups can influence the topology of the resulting framework, potentially preventing the formation of highly interpenetrated structures and leading to more open frameworks. rsc.org The bromine atom, on the other hand, can serve multiple purposes. It can act as a functional handle for post-synthetic modification of the framework, allowing for the introduction of other chemical groups to tailor the properties of the material. alfa-chemistry.com For example, bromine-functionalized covalent organic frameworks have been synthesized and shown to have enhanced properties for applications like triboelectric nanogenerators. manchester.ac.ukresearchgate.netnih.gov

Applications in Supramolecular Chemistry and Materials Science

Directed Self-Assembly of Supramolecular Architectures

The predictable nature of non-covalent interactions involving the functional groups of 2-Bromo-3,5-dimethylbenzoic acid allows for the rational design of complex, self-assembled supramolecular architectures.

Crystal engineering relies on the understanding and utilization of intermolecular forces to design and synthesize new crystalline solids with desired properties. youtube.comnih.gov For this compound, several key non-covalent interactions would be expected to direct its self-assembly into well-defined crystal lattices.

Hydrogen Bonding: The carboxylic acid moiety is a powerful and directional functional group in crystal engineering. It readily forms robust hydrogen-bonded dimers, specifically the R²₂(8) ring motif, with an adjacent molecule. This is a common and predictable synthon in virtually all benzoic acid crystal structures. youtube.comnih.gov

Halogen Bonding: The bromine atom is a potential halogen-bond donor, capable of forming directional interactions with halogen-bond acceptors such as carbonyl oxygen atoms or even other bromine atoms. nih.govresearchgate.net In the crystal structure of a related compound, 2-bromobenzoic acid, a close intramolecular Br···O contact is observed, which influences the conformation of the molecule. nih.gov Similar interactions, both intramolecular and intermolecular, would be anticipated to play a role in the crystal packing of this compound.

π-π Stacking and C-H···π Interactions: The aromatic ring provides a platform for π-π stacking interactions, which are crucial in stabilizing the crystal structures of many aromatic compounds. Additionally, the methyl groups can act as C-H donors for C-H···π interactions with the aromatic rings of neighboring molecules, further guiding the three-dimensional assembly. nih.gov

Table 1: Potential Non-Covalent Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Typical Geometry/Notes |

| Hydrogen Bond | Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | Forms classic R²₂(8) homodimer synthon. |

| Halogen Bond | C-Br | Carbonyl Oxygen (C=O) | Directional interaction, influences molecular conformation. |

| Halogen Bond | C-Br | Bromine Atom (Br) | Can lead to the formation of extended chains or networks. |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Parallel-displaced or T-shaped arrangements are common. |

| C-H···π Interaction | Methyl C-H | Aromatic Ring | Weak interaction that contributes to overall packing stability. |

Beyond self-assembly into a pure crystal, this compound is a prime candidate for the formation of multicomponent crystals, such as cocrystals and salts. acs.orgnih.gov This is a widely used strategy to modify the physicochemical properties of a solid without altering its covalent structure. researchgate.net

Cocrystals: By combining with a neutral co-former molecule, this compound can form novel cocrystalline phases. The carboxylic acid group can form strong hydrogen bonds with complementary functional groups on the co-former, such as pyridines, amides, or other carboxylic acids. figshare.comnih.gov For instance, cocrystallization with a pyridine-containing molecule would likely result in a strong O-H···N hydrogen bond. nih.gov

Salt Formation: The acidity of the carboxylic acid group (with pKa influenced by its substituents) determines its ability to form a salt. When reacted with a base stronger than the conjugate base of the acid, proton transfer can occur, leading to the formation of a salt. The likelihood of salt versus cocrystal formation is often predicted by the ΔpKa rule, where a difference in pKa between the base and the acid of greater than 2-3 units typically favors salt formation. rsc.org

The formation of cocrystals or salts could be used to tune properties like solubility, melting point, and stability.

Table 2: Potential Co-formers for Cocrystal/Salt Formation with this compound

| Co-former Type | Example Co-former | Expected Primary Interaction | Resulting Synthon |

| Pyridine (B92270) Base | Isonicotinamide | O-H···N Hydrogen Bond | Acid-Pyridine Heterosynthon |

| Amide | Benzamide | O-H···O=C Hydrogen Bond | Acid-Amide Heterosynthon |

| Carboxylic Acid | Succinic Acid | O-H···O=C Hydrogen Bond | Acid-Acid Heterosynthon |

| Strong Base | 1,8-Bis(dimethylamino)naphthalene | Proton Transfer | Carboxylate-Protonated Base Ion Pair |

Incorporation into Polymeric Systems

The functional handles on this compound provide pathways for its use as a building block in polymer chemistry, enabling the synthesis of polymers with specialized properties.

While not a monomer itself, this compound can be chemically modified to produce a variety of polymerizable monomers.

Vinyl Ester Monomers: The carboxylic acid group can be converted into a vinyl ester through reactions with vinyl acetate. e3s-conferences.orgresearchgate.net The resulting vinyl monomer could then undergo free-radical polymerization to yield a polymer with pendant brominated dimethylphenyl groups. mdpi.comrsc.org

Acrylate (B77674)/Methacrylate Monomers: Esterification of the carboxylic acid with a hydroxy-functional acrylate, such as 2-hydroxyethyl acrylate, would produce an acrylate monomer. These monomers are readily polymerized via controlled radical polymerization techniques like RAFT or ATRP. cmu.edu

Monomers for Polycondensation: The molecule could be adapted for step-growth polymerization. For example, conversion of the carboxylic acid to an acid chloride or ester, and introduction of a second reactive group (e.g., a hydroxyl or amino group) onto the aromatic ring would create an A-B type monomer suitable for synthesizing polyesters or polyamides. nih.govrsc.orgsavemyexams.com

Monomers for Cross-Coupling Polymerization: The bromo-substituent is a key functional group for metal-catalyzed cross-coupling reactions. For instance, if the carboxylic acid is converted to a non-reactive ester and a second bromo or boronic ester group is introduced, the resulting molecule could be a monomer for Suzuki or Stille polycondensation, leading to the formation of conjugated polymers. rsc.orgmdpi.comnih.gov

Polymers derived from this compound would be expected to possess a unique combination of properties imparted by their constituent parts.

Flame Retardancy: The presence of bromine in the polymer structure is a well-established method for imparting flame retardancy. Brominated compounds act in the vapor phase during combustion to interrupt the radical chain reactions of fire. wikipedia.orgfrfabric.comoceanchemgroup.com Polymers incorporating this monomer would likely exhibit enhanced fire resistance, a valuable property for applications in electronics, building materials, and textiles. hmroyal.commdpi.com

High Refractive Index: The inclusion of heavy atoms like bromine and the aromatic nature of the monomer unit would be expected to increase the refractive index of the resulting polymer, which could be useful for optical applications.

Thermal Stability and Mechanical Properties: As a component of aromatic polyesters or polyamides, the rigid structure of the benzene (B151609) ring would contribute to a high glass transition temperature (Tg) and good thermal stability. nih.gov

Liquid Crystallinity: The rigid, rod-like nature of monomers derived from this compound could lead to the formation of liquid crystal polymers (LCPs). tandfonline.comulprospector.comwikipedia.orgresearchgate.net Aromatic polyesters, in particular, are known to form liquid crystalline phases, which allows for the production of materials with high mechanical strength and dimensional stability. mdpi.com

Exploration in Advanced Functional Materials

The combination of self-assembly capabilities and polymerizability opens the door to designing advanced functional materials based on this compound.

The development of polymers from this compound could lead to materials that are not only flame retardant but also possess ordered nanostructures due to the inherent self-assembly tendencies of the monomer units. This could result in materials with anisotropic properties, suitable for applications in specialty coatings or films.